REACTION_CXSMILES
|
C(#N)C.[ClH:4].[CH3:5][N:6]([CH3:13])[CH2:7]/[CH:8]=[CH:9]/[C:10](O)=[O:11].C(Cl)(=O)C([Cl:17])=O.C(OC)(=O)C(OC)=O>CN(C)C=O>[ClH:17].[CH3:5][N:6]([CH3:13])[CH2:7][CH:8]=[CH:9][C:10]([Cl:4])=[O:11] |f:1.2,6.7|
|
Name
|
|
Quantity
|
0.85 L
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.0709 kg
|
Type
|
reactant
|
Smiles
|
Cl.CN(C/C=C/C(=O)O)C
|
Name
|
|
Quantity
|
0.0325 L
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0.91 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred until homogeneous
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 L multi-neck flask equipped with agitator
|
Type
|
ADDITION
|
Details
|
thermometer, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to (0–10° C.)
|
Type
|
WASH
|
Details
|
a rinse with acetonitrile (0.02 kg, 0.03 L)
|
Type
|
TEMPERATURE
|
Details
|
The temperature (0–10° C.) is maintained for about (20 minutes)
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
is adjusted to (22–26° C.) over (20 minutes)
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
maintained over (2 hours)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The temperature of reaction mixture
|
Type
|
CUSTOM
|
Details
|
is adjusted to (40–45° C.)
|
Type
|
CUSTOM
|
Details
|
held for about (5 minutes)
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
Cool the light suspension to about (20–25° C.)
|
Type
|
CUSTOM
|
Details
|
check for reaction completion by high-pressure liquid chromatography (HPLC)
|
Name
|
|
Type
|
|
Smiles
|
Cl.CN(CC=CC(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |